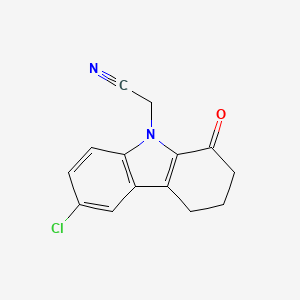
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-tetralone with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted carbazole derivatives.
科学研究应用
Chemistry
In chemistry, (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential therapeutic properties. Carbazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Medicine
In medicine, this compound is investigated for its pharmacological activities. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
6-Chlorocarbazole: A closely related compound with similar chemical properties.
1-Oxo-1,2,3,4-tetrahydrocarbazole: Another derivative with comparable structural features.
Uniqueness
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile functional groups. These groups confer distinct chemical reactivity and biological activity, making the compound valuable for various research and industrial applications.
属性
CAS 编号 |
88732-42-7 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC 名称 |
2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
InChI 键 |
CQGOUKTYAPROMT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















